molecular formula C14H13ClN2O2S2 B6721265 N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide

Cat. No.: B6721265
M. Wt: 340.9 g/mol
InChI Key: YBMATNXIDOYFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with acetamido, chlorophenyl, and methylsulfanyl groups. These functional groups contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-8(18)16-10-4-3-9(15)7-11(10)17-14(19)13-12(20-2)5-6-21-13/h3-7H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMATNXIDOYFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CS2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, followed by the introduction of the acetamido and chlorophenyl groups through nucleophilic substitution reactions. The methylsulfanyl group is then introduced via a thiolation reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Industrial-scale purification methods, such as distillation and large-scale chromatography, are employed to obtain the final product in the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and chlorophenyl groups may facilitate binding to active sites, while the thiophene ring and methylsulfanyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamido-5-chlorophenyl)sulfonylacetamide
  • 2-acetamido-5-chlorophenylboronic acid
  • (2-acetamido-5-chlorophenyl)(phenyl)carbamic acid tert-butyl ester

Uniqueness

N-(2-acetamido-5-chlorophenyl)-3-methylsulfanylthiophene-2-carboxamide is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.